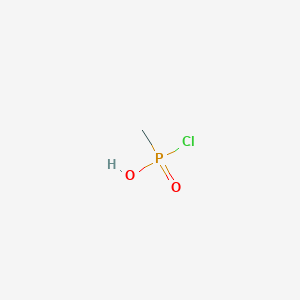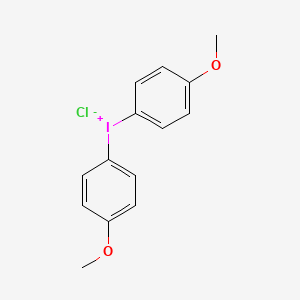
Bis(4-methoxyphenyl)iodanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methoxyphenyl)iodanium chloride: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as photoinitiators in polymerization reactions. The presence of the iodonium ion makes these compounds highly reactive, allowing them to participate in a variety of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodanium chloride can be synthesized through the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions and can be carried out in solvents like acetonitrile or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
化学反应分析
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)iodanium chloride can undergo oxidation reactions, often facilitated by the presence of light or heat.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Reduction: It can be reduced to form the corresponding iodoarene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Various substituted aryl compounds.
Reduction: Formation of 4-methoxyiodobenzene.
科学研究应用
Chemistry: Bis(4-methoxyphenyl)iodanium chloride is widely used as a photoinitiator in the polymerization of acrylates and other monomers. It is also employed in the synthesis of complex organic molecules through various coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of oxidative stress on cells. Its ability to generate reactive oxygen species makes it a valuable tool in understanding cellular responses to oxidative damage.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and other polymer-based materials. Its role as a photoinitiator allows for efficient curing processes under UV light.
作用机制
The mechanism of action of bis(4-methoxyphenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions by forming free radicals. The iodonium ion acts as an electron acceptor, facilitating the transfer of electrons and the formation of reactive species.
相似化合物的比较
- Bis(4-methoxyphenyl)iodonium bromide
- Bis(4-methylphenyl)iodonium triflate
- Diphenyliodonium chloride
Comparison: Bis(4-methoxyphenyl)iodanium chloride is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. Compared to other iodonium salts, it may exhibit different photoinitiating properties and reactivity patterns, making it suitable for specific applications in polymerization and organic synthesis.
属性
CAS 编号 |
50619-99-3 |
|---|---|
分子式 |
C14H14ClIO2 |
分子量 |
376.61 g/mol |
IUPAC 名称 |
bis(4-methoxyphenyl)iodanium;chloride |
InChI |
InChI=1S/C14H14IO2.ClH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
INONVDCAECLNMK-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
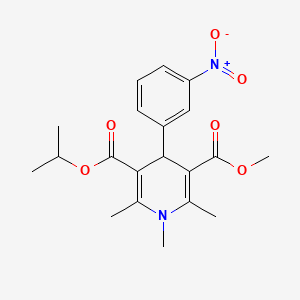
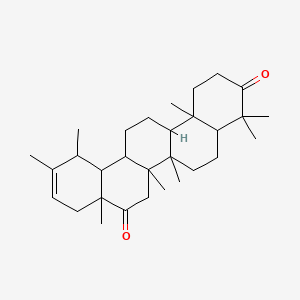
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
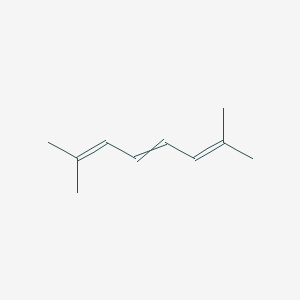
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
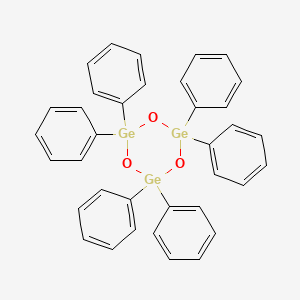
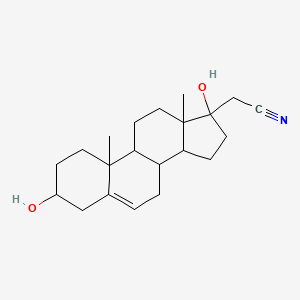
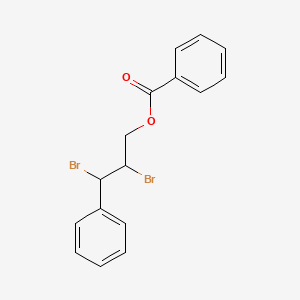
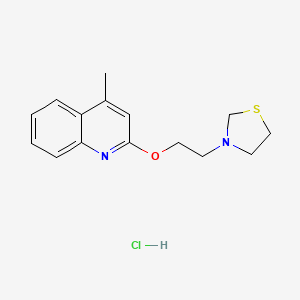
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
